molecular formula C20H20F3N3O3S B3005791 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1798529-81-3

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B3005791
M. Wt: 439.45
InChI Key: NBXNGSRVTZJFKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a subject of interest due to their potential biological activities. In the context of the compound "N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide," similar compounds have been synthesized using various starting materials and methods. For instance, a series of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . Another study reported the synthesis of pyrazolo[3,4-b]pyridines with benzenesulfonamide and trifluoromethyl groups by refluxing 5-aminopyrazoles with trifluoromethyl-β-diketones . These methods highlight the versatility of sulfonamide chemistry in generating compounds with potential pharmacological properties.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. For example, the crystal structure of a compound closely related to our target molecule, 4-{(4Z)-4-[(2Z)-3-(4-fluoroanilino)-1-hydroxybut-2-en-1-ylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide, showed that the pyrazole and benzenesulfonamide rings are coplanar, which may influence its biological interactions . Similarly, conformational differences in N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides were studied, revealing that the solid-state conformations may not reflect the conformations in solution, which are relevant for biological activity .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, which can be exploited to modify their structure and enhance their biological properties. For instance, a gold(I)-catalyzed cascade reaction was used to synthesize N-(furan-3-ylmethylene)benzenesulfonamides, involving a 1,2-alkynyl migration onto a gold carbenoid . This type of reaction adds to the repertoire of chemical transformations available for the modification of sulfonamide compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of substituents such as trifluoromethyl groups and heterocyclic rings can affect the compound's solubility, stability, and reactivity. For example, the introduction of fluorine and methoxy groups on the benzenesulfonamide moiety has been shown to influence the cyclooxygenase inhibitory activity and pharmacokinetic properties of 1,5-diarylpyrazoles . These properties are essential for the development of pharmaceutical agents, as they determine the compound's behavior in biological systems.

properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O3S/c1-25-19(14-4-5-14)11-16(24-25)12-26(13-17-3-2-10-29-17)30(27,28)18-8-6-15(7-9-18)20(21,22)23/h2-3,6-11,14H,4-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXNGSRVTZJFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide

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